molecular formula C15H9N3O3S2 B2951255 (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-65-3

(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2951255
CAS No.: 865181-65-3
M. Wt: 343.38
InChI Key: PTMMLPKWPXMKCH-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with a nitro group at position 6 and a propargyl group (prop-2-yn-1-yl) at position 3. The (Z)-configured imine links the benzo[d]thiazole to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c1-2-7-17-11-6-5-10(18(20)21)9-13(11)23-15(17)16-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMMLPKWPXMKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a nitro group, a benzo[d]thiazole moiety, and an alkyne functional group, which suggest significant reactivity and biological interactions.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 Z N 6 nitro 3 prop 2 yn 1 yl benzo d thiazol 2 3H ylidene thiophene 2 carboxamide\text{ Z N 6 nitro 3 prop 2 yn 1 yl benzo d thiazol 2 3H ylidene thiophene 2 carboxamide}

Key Features:

  • Nitro Groups: Often associated with enhanced cytotoxicity.
  • Alkyne Functional Group: Imparts unique reactivity.
  • Benzo[d]thiazole Moiety: Known for various biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly as an antitumor agent . The presence of multiple nitro groups is frequently linked to increased cytotoxicity against various cancer cell lines.

Antitumor Activity

Research has shown that compounds with similar structural features to (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can interact with biological targets involved in cancer progression. This interaction is critical for developing therapeutic applications.

Interaction Studies:
Molecular docking simulations have been employed to elucidate the binding affinity and selectivity of this compound towards various biological targets. The results suggest that it may interact with proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.

Cytotoxicity Assays:
In vitro assays have demonstrated that (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide induces apoptosis in cancer cells. Key indicators of apoptosis include:

  • Activation of caspases 3 and 9.
  • Cleavage of poly(ADP-ribose) polymerase (PARP).
  • Increased Annexin V/propidium iodide double-stained cells.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
6-Nitrobenzothiazole Nitro-substituted benzothiazoleAntimicrobial activity
4-Nitrophenylacetylene Nitro-substituted alkyneCytotoxic effects
Benzamide derivatives Various substitutions on benzamideAnticancer properties

Case Studies

Recent studies focusing on thiophene derivatives have highlighted their antitumor properties. For instance, a derivative similar to (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide was shown to induce significant cytotoxicity against K562 chronic myelogenous leukemia cells at low micromolar concentrations, triggering apoptotic pathways through mitochondrial alterations and caspase activation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Key Findings
Target Compound Benzo[d]thiazole 6-nitro, 3-propargyl, thiophene-2-carboxamide Hypothesized anticancer Not explicitly described Propargyl enables click chemistry; nitro may enhance cytotoxicity
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (, Compound 55) Benzothiazole 2-(2-Benzothiazolylamino)ethyl, (2-Thienylmethyl)thio Anticancer, antiviral Not specified Targets platelet aggregation and viral infections
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxy benzamide () Thiazole 3,4-dimethoxy benzamide, furan Cytotoxicity screening Reflux with thiosemicarbazide Moderate activity against cancer cell lines
1,3,4-Thiadiazole derivatives () Thiadiazole Trichloroethyl, phenylamino Antimicrobial, antitumor Cyclization with iodine and TEA Broad-spectrum activity against microbial and tumor targets

Key Comparative Insights

Electron-Withdrawing Substituents
  • The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in ’s (Z)-2a). Nitro groups may enhance oxidative stress in cancer cells or act as prodrugs under hypoxic conditions, a mechanism seen in nitroimidazole antibiotics .
Heterocyclic Core Variations
  • Benzo[d]thiazole (target) and benzothiazole (Compound 55) cores are associated with DNA intercalation or kinase inhibition. Thiophene-2-carboxamide (target) may offer distinct π-π stacking interactions compared to benzamide derivatives .
  • Thiadiazoles () exhibit broader antimicrobial activity but lack the propargyl group’s synthetic utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.